molecular formula C12H19NO2 B2398350 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline CAS No. 1016711-52-6

3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline

Cat. No. B2398350
CAS RN: 1016711-52-6
M. Wt: 209.289
InChI Key: GCMRPPMHAHJIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is a chemical compound with the CAS number 1016711-52-6 . It is not intended for human or veterinary use and is primarily used for research purposes. The molecular formula of this compound is C12H19NO2.

Scientific Research Applications

Synthesis and Characterization

  • Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones Synthesis : A study by Saeed et al. (2009) presented the synthesis and characterization of novel compounds through Michael addition, highlighting the chemical versatility of substituted anilines, which are structurally related to the compound (Saeed, Hussain, Abbas, & Bolte, 2009).

Chemical Reactions and Transformations

  • Transesterification and N-Methylation Catalysis : Selva et al. (2008) described how anilines undergo transesterification and selective N-methylation in the presence of alkali metal exchanged faujasites, demonstrating the chemical reactivity of aniline derivatives in producing N,N-dimethyl derivatives (Selva, Perosa, & Fabris, 2008).

Molecular Interactions Study

  • Molecular Interactions in Binary Mixtures : Krishna and Mohan (2012) explored molecular interactions between N-methyl aniline and alcohols, providing insights into the behavior of aniline derivatives in various solvents and temperatures (Krishna & Mohan, 2012).

Polymer Chemistry and Materials Science

  • Polyaniline Nano-/Microstructures Formation : Luo et al. (2011) investigated the morphology of polymers derived from aniline and its derivatives, highlighting the impact of molecular structure on the material properties of polyaniline derivatives (Luo, Peng, Zhang, Lu, Wang, & Travas-sejdic, 2011).

Antimicrobial Activity

  • Antimicrobial Activity of Quinoxalines : Refaat, Moneer, and Khalil (2004) synthesized and tested the antimicrobial activity of 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines, demonstrating the potential of aniline derivatives in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).

properties

IUPAC Name

3-(2-propan-2-yloxyethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)15-7-6-14-9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMRPPMHAHJIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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